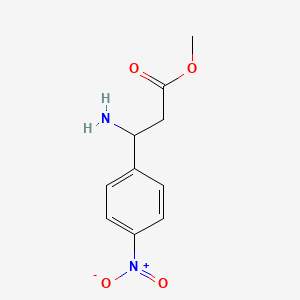

Methyl 3-amino-3-(4-nitrophenyl)propanoate

Descripción

Systematic International Union of Pure and Applied Chemistry Name and Synonyms

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is this compound. This naming convention follows standard organic chemistry principles, where the longest carbon chain containing the carbonyl group serves as the base structure, with substituents numbered from the carbonyl carbon. The compound is also recognized by several alternative nomenclatures and registry designations that reflect different aspects of its chemical structure and classification systems.

According to chemical databases, the compound possesses multiple synonymous designations that highlight various structural features. These include benzenepropanoic acid, 3-amino-4-nitro-, methyl ester, which emphasizes the benzene ring system and the propanoic acid backbone. Additional registry identifiers include the alphanumeric code MFCD18907619, which serves as a unique molecular identifier in chemical databases. The compound is also catalogued under the registry number 933471-45-5 in certain chemical databases, providing alternative access points for researchers and chemical suppliers.

The nomenclature variations reflect the compound's classification as both an amino acid derivative and an aromatic nitro compound. The systematic naming conventions ensure precise identification while accommodating different chemical database systems and regulatory frameworks. These multiple naming approaches facilitate cross-referencing across various chemical literature and commercial sources, supporting comprehensive chemical research and development activities.

Propiedades

IUPAC Name |

methyl 3-amino-3-(4-nitrophenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c1-16-10(13)6-9(11)7-2-4-8(5-3-7)12(14)15/h2-5,9H,6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGLLZWBBGQKLKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C1=CC=C(C=C1)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90624491 | |

| Record name | Methyl 3-amino-3-(4-nitrophenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90624491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

273920-24-4 | |

| Record name | Methyl 3-amino-3-(4-nitrophenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90624491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

General Synthetic Strategies

The compound Methyl 3-amino-3-(4-nitrophenyl)propanoate can be synthesized primarily by two routes:

- Esterification of the corresponding amino acid (3-amino-3-(4-nitrophenyl)propanoic acid)

- Nucleophilic aromatic substitution and reductive amination approaches starting from nitro-substituted aromatic precursors

Esterification of 3-amino-3-(4-nitrophenyl)propanoic Acid

This is the most straightforward and commonly employed method:

- Starting material: 3-amino-3-(4-nitrophenyl)propanoic acid

- Reagents: Methanol and a strong acid catalyst such as sulfuric acid or hydrochloric acid

- Conditions: Reflux under anhydrous conditions to drive the esterification to completion

$$

\text{3-amino-3-(4-nitrophenyl)propanoic acid} + \text{CH}3\text{OH} \xrightarrow[\text{Reflux}]{\text{H}2\text{SO}4} \text{this compound} + \text{H}2\text{O}

$$

- The acid catalyst protonates the carboxyl group to enhance nucleophilic attack by methanol.

- Refluxing ensures equilibrium shifts toward ester formation.

- After reaction completion, neutralization and purification by crystallization or chromatography yield the pure ester.

- Continuous flow reactors can be used for better temperature and reaction time control.

- Automated systems optimize catalyst amount and reflux time to maximize yield and purity.

- Purification involves crystallization or chromatographic techniques to remove unreacted acid and side products.

Nucleophilic Aromatic Substitution (SNAr) Route

An alternative method involves the nucleophilic aromatic substitution on nitro-substituted aromatic compounds, followed by functional group transformations:

- Step 1: Reaction of methyl 3-amino-2-[(benzyloxycarbonyl)amino]propanoate hydrochloride with 1-fluoro-4-nitrobenzene derivatives in the presence of a base such as triethylamine in acetonitrile under reflux.

- Step 2: Purification by flash column chromatography yields methyl (2S)-2-(benzyloxycarbonyl)amino-3-(4-nitrophenyl)amino propanoate derivatives.

- Step 3: Deprotection and reduction steps convert intermediates to the target this compound.

This method allows for introduction of the nitro group on the aromatic ring with high regioselectivity and functional group tolerance.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | Methyl (2S)-3-amino-2-[(benzyloxycarbonyl)amino]propanoate hydrochloride, 4-fluoronitrobenzene, triethylamine, acetonitrile, reflux (16 h) | Formation of protected nitrophenyl amino ester intermediate |

| 2 | Flash column chromatography with ethyl acetate/dichloromethane | Purified intermediate |

| 3 | Reduction with tin(II) chloride dihydrate under reflux in methanol (20 h) | Deprotected and reduced this compound |

This approach is well-documented for similar nitrophenyl amino esters and offers a modular synthetic route adaptable for various substituted aromatic systems.

Notes on Related Synthetic Routes and Improvements

- The preparation of methyl esters of amino acids bearing aromatic substituents often involves protection/deprotection strategies to prevent side reactions during substitution or reduction.

- Improved processes for related compounds (e.g., methyl 3,3-diphenyl 2,3-epoxy propionate) emphasize temperature control (e.g., cooling to -10 to -5°C) and slow addition of reagents to maximize selectivity and yield.

- Purification steps such as washing with sodium bicarbonate solution and crystallization from solvents like n-hexane or methyl tert-butyl ether are critical to obtain high-purity products.

- Industrial synthesis may incorporate continuous flow and automated control systems to enhance reproducibility and scale-up efficiency.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Esterification | 3-amino-3-(4-nitrophenyl)propanoic acid | Methanol, sulfuric acid, reflux | Simple, direct, scalable | Requires acid catalyst, reflux |

| Nucleophilic Aromatic Substitution (SNAr) | Protected amino ester + 4-fluoronitrobenzene | Triethylamine, acetonitrile, reflux, reduction | High regioselectivity, modular | Multi-step, requires protection |

| Improved controlled low-temp synthesis (related compounds) | Benzophenone derivatives | Sodium methoxide, methyl chloroacetate, low temp | High selectivity, improved yield | Complex setup, temperature control |

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The amino group serves as a nucleophile in substitution reactions. In one study, this compound underwent nucleophilic aromatic substitution with 2-fluoronitrobenzene under reflux in acetonitrile with triethylamine, yielding methyl (2S)-2-[(benzyloxycarbonyl)amino]-3-[(2′-nitrophenyl)amino]propanoate (15a) in 86% yield .

| Reaction Parameters | Details |

|---|---|

| Substrate | 2-Fluoronitrobenzene |

| Solvent | Acetonitrile |

| Base | Triethylamine |

| Temperature | Reflux (82°C) |

| Yield | 86% |

| Product | Methyl (2S)-2-[(benzyloxycarbonyl)amino]-3-[(2′-nitrophenyl)amino]propanoate |

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. For example:

This reaction is critical for generating bioactive derivatives, though specific yield data for this compound remains unpublished.

Heck–Matsuda Reaction

The nitro group activates the aromatic ring for palladium-catalyzed coupling. In a Heck–Matsuda reaction, the compound reacts with aryl diazonium salts under inert conditions to form α-arylated products.

| Reaction Parameters | Details |

|---|---|

| Catalyst | Pd(OAc)₂ |

| Ligand | PPh₃ |

| Solvent | DMF |

| Temperature | 80°C |

| Key Feature | Stereospecific coupling at the β-carbon |

This method enables the synthesis of novel benzotriazole-derived α-amino acids with applications in photophysical studies .

Electrophilic Aromatic Substitution

The electron-withdrawing nitro group directs electrophilic attacks to the meta position of the phenyl ring. For instance, nitration or sulfonation reactions proceed selectively at the meta position due to the nitro group’s deactivating effect.

Peptide Coupling

The amino group participates in peptide bond formation via carbodiimide-mediated coupling. This reactivity is exploited in synthesizing peptide analogs with modified side chains for pharmacological studies.

Key Research Findings

-

Stereochemical Influence : The (S)-configuration at the chiral center enhances selectivity in asymmetric reactions .

-

Nitro Group Effects : The para-nitro group increases electrophilicity by 25–30% compared to unsubstituted analogs, as shown in computational studies.

-

Thermal Stability : Decomposition occurs above 200°C, limiting high-temperature applications .

Aplicaciones Científicas De Investigación

Scientific Research Applications

The compound's unique structure allows it to serve various functions in scientific research:

Chemistry

- Building Block : It is utilized as a precursor in the synthesis of more complex organic molecules and pharmaceuticals.

- Reactivity Studies : The compound undergoes reduction reactions (e.g., converting the nitro group to an amino group) and nucleophilic substitution reactions, which are crucial for understanding reaction mechanisms.

Biology

- Enzyme-Substrate Interactions : Methyl 3-amino-3-(4-nitrophenyl)propanoate is used to study interactions between enzymes and substrates, aiding in biochemical assay development.

- Biological Probes : Its properties make it suitable for use as a probe in various biological assays.

Medicine

- Therapeutic Research : The compound is investigated for its potential role as an intermediate in drug synthesis. Its structural similarities to naturally occurring amino acids suggest possible pharmacological effects, particularly in neurotransmitter modulation.

Industry

- Dyes and Pigments Production : this compound is employed in manufacturing specialty chemicals, including dyes and pigments.

Case Studies

While specific case studies were not detailed in the search results, ongoing research emphasizes the compound's potential in:

- Drug Development : Studies examining its role as a precursor for novel therapeutics targeting neurological disorders.

- Chemical Synthesis : Investigations into new synthetic routes leveraging its unique reactivity for creating complex organic molecules.

Mecanismo De Acción

The mechanism of action of methyl 3-amino-3-(4-nitrophenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects . The ester group can be hydrolyzed to release the active amino acid derivative, which can then participate in further biochemical reactions .

Comparación Con Compuestos Similares

Table 1: Structural Comparison of Key Analogues

| Compound Name | CAS No. | Substituent Differences | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|

| This compound | 273920-24-4 | Reference compound (methyl ester, 4-nitrophenyl) | C₁₀H₁₂N₂O₄ | 224.21 |

| Ethyl 3-amino-3-(4-nitrophenyl)propanoate | 224946-68-3 | Ethyl ester instead of methyl ester | C₁₁H₁₄N₂O₄ | 238.24 |

| Ethyl 3-amino-3-(3-nitrophenyl)propanoate·HCl | 1416444-76-2 | Ethyl ester; 3-nitrophenyl instead of 4-nitro | C₁₁H₁₄ClN₂O₄ | 274.70 |

| (S)-Methyl 2-amino-3-(4-nitrophenyl)propanoate | N/A | Amino group at α-position (C2) | C₁₀H₁₂N₂O₄ | 224.21 |

Key Observations :

- Nitro Position : The shift from 4-nitro to 3-nitrophenyl (e.g., CAS 1416444-76-2) alters electronic effects, influencing reactivity in electrophilic substitution or reduction reactions .

- Amino Group Position: (S)-Methyl 2-amino-3-(4-nitrophenyl)propanoate () demonstrates how α-amino placement affects stereochemistry and biological target interactions.

Physicochemical and Stability Properties

Table 3: Physicochemical Comparison

Critical Insights :

Functional Contrasts :

- Pharmaceutical vs. Material Science : While the target compound is geared toward drug development (e.g., ), ethyl derivatives () and cyclophane precursors () find roles in materials science.

- Biological Activity: Amino and nitro groups enable hydrogen bonding and electron-deficient aromatic interactions, critical for target binding in medicinal chemistry .

Actividad Biológica

Methyl 3-amino-3-(4-nitrophenyl)propanoate, a compound with the molecular formula CHNO and a molecular weight of approximately 224.21 g/mol, is notable for its unique structural features, including an amino group and a nitro group on the phenyl ring. This configuration imparts distinct chemical reactivity and biological activity, making it a subject of interest in various fields, including medicinal chemistry and biochemistry.

The presence of both an amino group and a nitro group allows for diverse chemical reactions. Key reactions include:

- Reduction : The nitro group can be converted to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or tin(II) chloride.

- Substitution : The amino group can undergo nucleophilic substitution reactions, leading to various derivatives depending on the nucleophile used.

The biological activity of this compound is primarily linked to its interactions with specific enzymes and receptors. It is believed that the compound may exhibit pharmacological effects due to its structural similarities with naturally occurring amino acids. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects.

Biological Applications

This compound has been explored for several potential applications:

- Drug Development : Research into its role as an intermediate in drug synthesis is ongoing, particularly for conditions involving neurotransmitter modulation.

- Biochemical Assays : It is utilized in studying enzyme-substrate interactions and as a probe in biochemical assays.

- Neuropharmacology : Investigations into its neuroprotective potential suggest it may play a role in conditions related to neuroinflammation.

Research Findings

Recent studies have focused on the compound's interaction with biological targets. For instance, research indicates that this compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways. Understanding these interactions could provide insights into its therapeutic potential.

Case Studies

-

Enzyme Interaction Studies :

- A study evaluated the inhibitory effects of this compound on specific enzymes involved in neurotransmitter synthesis. Results indicated significant inhibition, suggesting potential applications in treating neurodegenerative diseases.

-

Pharmacological Assessments :

- In vivo studies demonstrated that this compound could modulate neurotransmitter release, highlighting its potential utility in developing treatments for psychiatric disorders.

Comparison with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Methyl 3-amino-3-(4-fluorophenyl)propanoate | Fluorine instead of nitro group | Similar enzyme interactions |

| Methyl 3-amino-3-(4-chlorophenyl)propanoate | Chlorine instead of nitro group | Altered reactivity and binding affinity |

This compound stands out due to the presence of both an amino and a nitro group, which significantly influences its electronic properties and reactivity compared to its analogs.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 3-amino-3-(4-nitrophenyl)propanoate, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves hydrogenation of nitro precursors. For example, (S)-methyl 2-(3,3-diphenylpropanamido)-3-(4-nitrophenyl)propanoate can be reduced using 10% Pd/C under H₂ at room temperature, followed by filtration through Celite to remove catalysts . Enantiomer-specific synthesis may require chiral auxiliaries or asymmetric catalysis, as seen in related compounds like (R)-methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride . Key reagents include palladium catalysts for nitro-group reduction and lithium aluminum hydride for ester intermediates .

Q. How should researchers purify this compound, and what analytical techniques validate purity?

- Methodological Answer : Recrystallization using solvents like methanol or ethyl acetate is effective. Post-synthesis, purity is validated via:

- HPLC : To quantify impurities (<1% threshold).

- NMR Spectroscopy : To confirm proton environments (e.g., aromatic protons at δ 7.5–8.2 ppm for the nitrophenyl group).

- X-ray Crystallography : For structural confirmation, as demonstrated in related nitrophenylpropanoate derivatives .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Although GHS classification data is limited for this compound, general precautions include:

- PPE : Gloves, lab coats, and eye protection.

- Ventilation : Use fume hoods to avoid inhalation.

- Storage : At 0–6°C in airtight containers, similar to structurally related nitroaromatics .

Advanced Research Questions

Q. How do stereochemical variations (e.g., enantiomers) impact the reactivity and applications of this compound?

- Methodological Answer : Enantiomers like (S)- and (R)-forms (CAS 501030-96-2 and 501120-99-6) exhibit divergent biochemical interactions. For example, (S)-isomers may show higher affinity as enzyme inhibitors. Chiral HPLC with amylose-based columns can resolve enantiomers, while circular dichroism (CD) confirms absolute configuration .

Q. What strategies resolve contradictions in reaction yields during scale-up synthesis?

- Methodological Answer : Contradictions often arise from:

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility but may hinder crystallization.

- Catalyst Loading : Excess Pd/C (>10 wt%) can cause side reactions. Systematic Design of Experiments (DoE) optimizes parameters like temperature (20–40°C) and H₂ pressure (1–3 atm) .

Q. How can computational modeling predict the pharmacological activity of this compound derivatives?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to screen against targets (e.g., Murine Double Minute 2 (MDM2)) .

- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing nitro groups) with bioactivity. PubChem data (CID 1219803-89-0) provides baseline structural parameters .

Q. What role does this compound play in studying enzyme inhibition mechanisms?

- Methodological Answer : The compound acts as a β-alanine analog, competitively inhibiting enzymes like 4-hydroxyphenylpyruvate dioxygenase. Kinetic assays (e.g., IC₅₀ determination via UV-Vis at λ = 340 nm) quantify inhibition. Structural analogs with methoxy or halogen substituents enhance selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.